molecular formula C12H14N2O3S B3748047 N~5~-CYCLOPROPYL-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE

N~5~-CYCLOPROPYL-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE

Cat. No.: B3748047
M. Wt: 266.32 g/mol
InChI Key: VTMIZZYQGRKHHM-UHFFFAOYSA-N
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Description

N~5~-CYCLOPROPYL-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE is a compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

One common synthetic route involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene to form the indole core . The sulfonamide group is then introduced through a reaction with the appropriate sulfonyl chloride under basic conditions.

Chemical Reactions Analysis

N~5~-CYCLOPROPYL-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N5-CYCLOPROPYL-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE involves its interaction with specific molecular targets. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological pathways . This binding can lead to the modulation of enzyme activity, inhibition of viral replication, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

N~5~-CYCLOPROPYL-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE can be compared with other indole derivatives such as:

The uniqueness of N5-CYCLOPROPYL-1-METHYL-2-OXO-5-INDOLINESULFONAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-cyclopropyl-1-methyl-2-oxo-3H-indole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c1-14-11-5-4-10(6-8(11)7-12(14)15)18(16,17)13-9-2-3-9/h4-6,9,13H,2-3,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMIZZYQGRKHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CC2=C1C=CC(=C2)S(=O)(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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